2-((叔丁氧羰基)氨基)丙二酸

描述

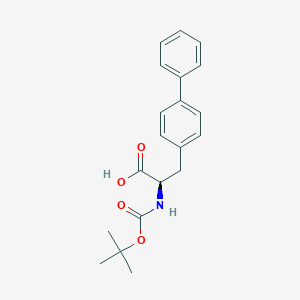

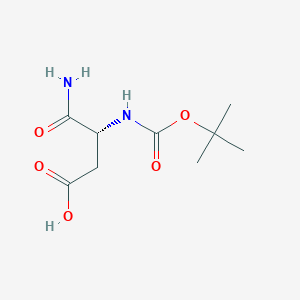

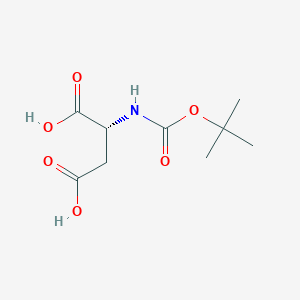

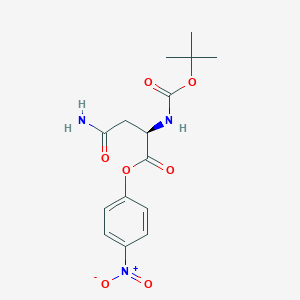

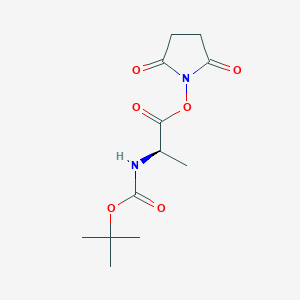

2-((tert-Butoxycarbonyl)amino)malonic acid, also known as Boc-Dap-OH, is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . Its molecular formula is C8H13NO6 and its molecular weight is 219.19 g/mol.

Synthesis Analysis

The synthesis of 2-((tert-Butoxycarbonyl)amino)malonic acid involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) . These Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis

The molecular structure of 2-((tert-Butoxycarbonyl)amino)malonic acid is represented by the formula C8H13NO6 . The exact mass is 219.07400 .Chemical Reactions Analysis

The 2-((tert-Butoxycarbonyl)amino)malonic acid is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .科学研究应用

胺的 N-叔丁氧羰基化

N-叔丁氧羰基化是合成 N-Boc 保护的氨基酸的关键反应,由于其抗差向异构化,这些氨基酸对于肽合成至关重要。Heydari 等人 (2007) 强调了 H3PW12O40 作为胺的 N-叔丁氧羰基化的催化剂的效率,为 N-Boc 衍生物的合成提供了一种环境友好的方法 Heydari, Roohollah Kazem Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007.

亲电子胺化

Baburaj 和 Thambidurai (2012) 展示了通过亲电子胺化合成末端叔丁氧羰基 (Boc) 保护的肼基酸,使用 N-Boc-O-甲苯磺酰羟胺作为有效的 NH-Boc 转移试剂。这种方法促进了修饰肽和具有生物活性的杂环衍生物的合成 Baburaj & Thambidurai, 2012.

叔丁氧羰基化试剂开发

Saito、Ouchi 和 Takahata (2006) 描述了使用 1-叔丁氧基-2-叔丁氧羰基-1,2-二氢异喹啉 (BBDI) 作为含酸性质子的底物的叔丁氧羰基化试剂。该试剂允许在温和条件下进行化学选择性和高产率的叔丁氧羰基化 Saito, Ouchi, & Takahata, 2006.

N-Boc 脱保护方法

Procopio 等人 (2022) 开发了一种使用氯化胆碱/对甲苯磺酸深共熔溶剂的 N-Boc 脱保护的有效且可持续的方法。这种方法代表了传统脱保护策略的更清洁的替代方案,有助于实现更环保的肽合成工艺 Procopio, Siciliano, De Rose, Trombino, Cassano, & Di Gioia, 2022.

氨基酸衍生物的合成

Krishnamurthy 等人 (2015) 利用丙二酸二乙酯衍生物合成了外消旋 2-氨基-5-己烯酸,并将其拆分为具有叔丁氧羰基 (Boc) 保护的对映体纯氨基酸。此过程对于合成 5-羟基哌啶酸至关重要,展示了 Boc 保护的氨基酸在合成复杂分子中的多功能性 Krishnamurthy, Venkataprasad, Chand Vagvala, Moriguchi, & Tsuge, 2015.

作用机制

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)malonic acid involves its use as a reactant for protein assembly directed by synthetic molecular recognition motifs . It is also used in the solid-phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities, synthesis of HCV protease inhibitor modified analogs, and solid-phase synthesis of peptidic V1a receptor agonists .

安全和危害

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO6/c1-8(2,3)15-7(14)9-4(5(10)11)6(12)13/h4H,1-3H3,(H,9,14)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOUGIFZJJVBOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592972 | |

| Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((tert-Butoxycarbonyl)amino)malonic acid | |

CAS RN |

119881-02-6 | |

| Record name | [(tert-Butoxycarbonyl)amino]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。